1-Isopropyl-4-nitro-1H-imidazole
Overview
Description
“1-Isopropyl-4-nitro-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives have been studied extensively . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Metabolism and Drug Metabolites
1-Isopropyl-4-nitro-1H-imidazole has been studied for its metabolism, particularly in relation to similar compounds. For instance, Assandri et al. (1978) investigated the metabolism of 5-isopropyl-1-methyl-2-nitro-1H-[2-14C] imidazole in dogs, identifying several main metabolites containing the nitro group and unchanged drug in urine. This research aids in understanding the biotransformation of 2-nitroimidazole derivatives, a class closely related to this compound (Assandri et al., 1978).
Synthesis and Structural Assignment
The compound's synthesis and structural assignment have been a focus of research. For instance, Klink et al. (1985) synthesized 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, which causes a strong inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This study provides insights into the structural differences between various nitroimidazoles, including those similar to this compound (Klink et al., 1985).
Alkylation Studies
The alkylation of nitro-imidazoles, including those related to this compound, has been explored. Rao et al. (1994) studied the regioselective alkylation of 4(5)-nitro-1H-imidazoles, revealing how different alkylating agents and temperatures affect the formation of isomers. This research contributes to understanding the chemical behavior and potential applications of this compound (Rao et al., 1994).
Ionic Liquid Synthesis
1-Isopropyl-imidazole, a compound related to this compound, was used in the synthesis of a bidentate ionic liquid, demonstrating the compound's versatility in synthesizing novel materials (Qi, 2011).
Antiprotozoal Activity
Research by Trunz et al. (2011) on a series of 1-aryl-4-nitro-1H-imidazoles, which are structurally similar to this compound, revealed their potential in treating human African trypanosomiasis. This study highlights the therapeutic applications of nitroimidazoles in infectious diseases (Trunz et al., 2011).
H3-Receptor Histamine Antagonism
A novel series of imidazoles, including those structurally related to this compound, demonstrated potent H3-receptor histamine antagonism. This research by Ganellin et al. (1996) opens avenues for drug development targeting histamine receptors (Ganellin et al., 1996).
Biodegradability Prediction
Studies on the biodegradability of imidazole derivatives, including this compound, have been conducted. Veeraragavan et al. (2017) used computational methods to predict the biodegradability of these compounds, important for environmental and pharmaceutical considerations (Veeraragavan et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-nitro-1-propan-2-ylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGQVQUYSTYSSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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